1-(3-(Cyclooctyloxy)-2-hydroxypropyl)guanidine hemisulfate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclooctyloxy-3-guanidino-2-propanol sulfate (2:1) typically involves the reaction of guanidine with 3-(cyclooctyloxy)-2-hydroxypropylamine. The reaction is carried out in the presence of sulfuric acid to form the sulfate salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include steps such as crystallization and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1-Cyclooctyloxy-3-guanidino-2-propanol sulfate (2:1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The guanidino group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of substituted guanidines .
Scientific Research Applications
1-Cyclooctyloxy-3-guanidino-2-propanol sulfate (2:1) has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Cyclooctyloxy-3-guanidino-2-propanol sulfate (2:1) involves its interaction with specific molecular targets and pathways. The guanidino group is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-Cycloheptyloxy-3-guanidino-2-propanol sulfate: Similar in structure but with a cycloheptyloxy group instead of a cyclooctyloxy group.
3-Guanidino-6-R-imidazo[1,2-b]- and 6-guanidino-3-R-[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazines: Compounds with guanidino groups and different heterocyclic structures.
Uniqueness
1-Cyclooctyloxy-3-guanidino-2-propanol sulfate (2:1) is unique due to its specific cyclooctyloxy group, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial use .
Properties
CAS No. |
89100-95-8 |
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Molecular Formula |
C24H52N6O8S |
Molecular Weight |
584.8 g/mol |
IUPAC Name |
2-(3-cyclooctyloxy-2-hydroxypropyl)guanidine;sulfuric acid |
InChI |
InChI=1S/2C12H25N3O2.H2O4S/c2*13-12(14)15-8-10(16)9-17-11-6-4-2-1-3-5-7-11;1-5(2,3)4/h2*10-11,16H,1-9H2,(H4,13,14,15);(H2,1,2,3,4) |
InChI Key |
RLMCJDGRHVFYHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)OCC(CN=C(N)N)O.C1CCCC(CCC1)OCC(CN=C(N)N)O.OS(=O)(=O)O |
Origin of Product |
United States |
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